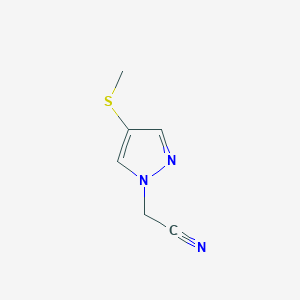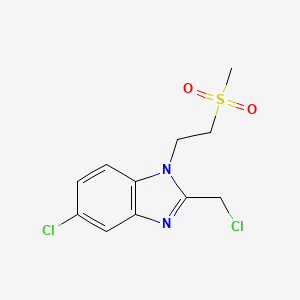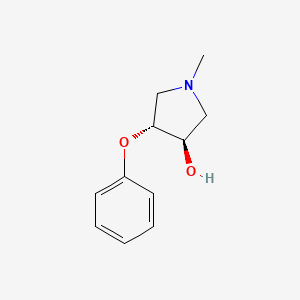
Benzonitrile, 4-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H33N. It is characterized by the presence of a benzonitrile group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzonitrile, 4-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of benzonitrile with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of 4-tributylstannylbenzonitrile may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and ligands are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: Benzonitrile, 4-(tributylstannyl)- is used in the manufacture of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Trimethylsilylbenzonitrile: Similar in structure but with a trimethylsilyl group instead of a tributylstannyl group.
4-Tributylstannylphenol: Contains a phenol group instead of a nitrile group.
4-Tributylstannylbenzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: Benzonitrile, 4-(tributylstannyl)- is unique due to its combination of a benzonitrile group with a tributylstannyl moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Eigenschaften
CAS-Nummer |
79048-30-9 |
|---|---|
Molekularformel |
C19H31NSn |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
4-tributylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KYZSAPVESUHUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)


![3-(4-Bromophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519578.png)
![tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate](/img/structure/B8519586.png)


![N'-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylurea](/img/structure/B8519602.png)
![[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate](/img/structure/B8519618.png)

